2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro-
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Overview
Description
2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro- is a heterocyclic compound that features a pyran ring fused with a carbonitrile group and a bromomethyl phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro- typically involves the reaction of 2H-pyran derivatives with bromomethyl phenyl compounds under controlled conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product formation .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The carbonitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Scientific Research Applications
2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro- involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carbonitrile group may also interact with biological molecules, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-4-carbonitrile, tetrahydro-: Lacks the bromomethyl phenyl substituent, making it less reactive in certain substitution reactions.
2-(Bromomethyl)tetrahydro-2H-pyran:
Uniqueness
2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro- is unique due to the presence of both the bromomethyl phenyl and carbonitrile groups, which confer distinct reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
333429-10-0 |
---|---|
Molecular Formula |
C13H14BrNO |
Molecular Weight |
280.16 g/mol |
IUPAC Name |
4-[2-(bromomethyl)phenyl]oxane-4-carbonitrile |
InChI |
InChI=1S/C13H14BrNO/c14-9-11-3-1-2-4-12(11)13(10-15)5-7-16-8-6-13/h1-4H,5-9H2 |
InChI Key |
WYRRAJUPISHEQO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C#N)C2=CC=CC=C2CBr |
Origin of Product |
United States |
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